molecular formula C10H13Br B12962255 1-Bromo-2-isopropyl-3-methylbenzene

1-Bromo-2-isopropyl-3-methylbenzene

Cat. No.: B12962255
M. Wt: 213.11 g/mol
InChI Key: AXUGZRPIYMCWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-isopropyl-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-isopropyl-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-isopropyl-3-methylphenol if hydroxide is the nucleophile.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is 2-isopropyl-3-methylbenzene.

Scientific Research Applications

1-Bromo-2-isopropyl-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropyl-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution by stabilizing the intermediate carbocation. The isopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

    1-Bromo-2-methylbenzene: Lacks the isopropyl group, leading to different reactivity and applications.

    1-Bromo-3-methylbenzene: The position of the methyl group affects the compound’s chemical behavior.

    1-Bromo-2-isopropylbenzene: Lacks the methyl group, which can influence its physical and chemical properties.

Uniqueness: The presence of both isopropyl and methyl groups can lead to distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-bromo-3-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13Br/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7H,1-3H3

InChI Key

AXUGZRPIYMCWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.